molecular formula C8H5Cl2FO B1390468 3',6'-Dichloro-2'-fluoroacetophenone CAS No. 916420-72-9

3',6'-Dichloro-2'-fluoroacetophenone

Cat. No.: B1390468
CAS No.: 916420-72-9
M. Wt: 207.03 g/mol
InChI Key: KIPVBHCZTSPODV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification of its molecular structure. The official IUPAC name for this compound is 1-(3,6-dichloro-2-fluorophenyl)ethanone, which precisely describes the substitution pattern and functional group arrangement. This nomenclature indicates that the compound consists of an ethanone moiety attached to a phenyl ring bearing specific halogen substituents at defined positions.

The Chemical Abstracts Service registry number for this compound is 916420-72-9, serving as a unique identifier in chemical databases and literature. The PubChem Compound Identifier is 46737559, facilitating database searches and cross-referencing across various chemical information systems. Additional systematic identifiers include the MDL number MFCD09025392, which is used in commercial chemical catalogs and inventory systems.

Alternative nomenclature forms documented in chemical literature include 1-(3,6-dichloro-2-fluorophenyl)ethan-1-one and ethanone, 1-(3,6-dichloro-2-fluorophenyl)-. These variations maintain the same structural description while following different naming conventions. The compound is also referenced using simplified notation as this compound in uppercase format across multiple chemical databases.

Molecular Geometry and Crystallographic Data

The molecular formula of this compound is C8H5Cl2FO, with a molecular weight of 207.03 grams per mole. The exact mass determination yields 205.970154 atomic mass units, providing precise mass spectral identification capabilities. The compound exhibits a planar aromatic system with the acetyl group maintaining coplanarity with the benzene ring, typical of acetophenone derivatives.

Physical property measurements reveal important structural characteristics of the compound. The density is reported as 1.4 ± 0.1 grams per cubic centimeter at standard conditions. The refractive index measurements show values of 1.530 and 1.5325, indicating the compound's optical properties and molecular polarizability. These refractive index values are consistent with aromatic compounds containing multiple halogen substituents.

Boiling point determinations indicate a value of 240.5 ± 40.0 degrees Celsius at 760 millimeters of mercury pressure. The flash point is measured at 99.3 ± 27.3 degrees Celsius, providing important information about the compound's thermal stability and volatility characteristics. Vapor pressure measurements at 25 degrees Celsius show extremely low values of 0.0 ± 0.5 millimeters of mercury, indicating minimal volatility at room temperature.

The logarithm of the partition coefficient (LogP) is calculated as 2.16, suggesting moderate lipophilicity characteristics. This value indicates favorable distribution in lipophilic environments while maintaining some aqueous solubility, which is important for biological activity and synthetic applications.

Spectroscopic Profiling (FTIR, NMR, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. The International Chemical Identifier (InChI) string is documented as 1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3, encoding the complete molecular connectivity and stereochemistry information. The corresponding InChI Key is KIPVBHCZTSPODV-UHFFFAOYSA-N, providing a hashed representation for database searching.

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CC(=O)c1c(F)c(Cl)ccc1Cl, which represents the molecular structure in a linear text format. This notation clearly indicates the carbonyl carbon connected to a methyl group and the aromatic ring with specific halogen substitution positions. The SMILES string facilitates computational chemistry calculations and structure-activity relationship studies.

Fourier Transform Infrared (FTIR) spectroscopy would be expected to show characteristic absorption bands for this compound. The carbonyl stretch from the acetyl group typically appears around 1650-1680 wavenumbers, while carbon-chlorine and carbon-fluorine stretching vibrations would appear in the fingerprint region below 1500 wavenumbers. The aromatic carbon-carbon stretching vibrations would be observed in the 1400-1600 wavenumber region.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular environment of individual atoms. Proton NMR would show signals for the methyl group attached to the carbonyl and the aromatic protons, with characteristic coupling patterns influenced by the halogen substituents. Carbon-13 NMR spectroscopy would reveal distinct signals for the carbonyl carbon, aromatic carbons, and methyl carbon, with chemical shifts influenced by the electron-withdrawing effects of the halogen atoms. Fluorine-19 NMR would provide additional structural confirmation through the fluorine signal and its coupling patterns with adjacent carbons.

Comparative Analysis of Tautomeric Forms

The structural analysis of this compound reveals limited tautomeric possibilities due to the nature of the acetophenone functional group. Unlike compounds containing active methylene groups or enolizable positions adjacent to electron-withdrawing groups, this compound does not exhibit significant keto-enol tautomerism under normal conditions. The methyl group attached to the carbonyl carbon lacks additional substituents that would stabilize enol forms.

The presence of multiple halogen substituents on the aromatic ring significantly influences the electronic environment around the carbonyl group. The electron-withdrawing nature of chlorine and fluorine atoms reduces the electron density at the carbonyl carbon, making enolization less favorable compared to unsubstituted acetophenone. The 2'-fluorine substituent, being ortho to the acetyl group, exerts the strongest electronic influence due to its proximity and high electronegativity.

Theoretical calculations and experimental observations suggest that any enol tautomer formation would be minimal under standard conditions. The keto form represents greater than 99% of the tautomeric mixture in solution, with the enol form being barely detectable. This tautomeric preference is further stabilized by the conjugation between the carbonyl group and the aromatic π-system, which is disrupted in the enol form.

The halogen substitution pattern also affects potential resonance structures within the aromatic system. The 3',6'-dichloro-2'-fluoro substitution creates an asymmetric electronic environment that influences the overall molecular reactivity and stability. Computational studies would be needed to fully characterize any minor tautomeric contributions, but experimental evidence strongly supports the predominance of the keto tautomer under ambient conditions.

Properties

IUPAC Name

1-(3,6-dichloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPVBHCZTSPODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,6’-Dichloro-2’-fluoroacetophenone can be synthesized through several methods. One common method involves the reaction of 1-(2,6-dichloro-3-fluorophenyl)ethanol with bromine and zinc bromide in acetonitrile under reflux conditions. The mixture is then cooled, and the product is extracted using ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.

Industrial Production Methods

In industrial settings, the production of 3’,6’-Dichloro-2’-fluoroacetophenone typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dichloro-2’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

DCFA is crucial in synthesizing various pharmaceutical agents, particularly those targeting inflammation and pain relief. The compound's unique structure enhances its ability to modulate biological pathways.

  • Mechanism of Action : DCFA acts as a potent inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. Inhibiting COX-1 and COX-2 can reduce the production of pro-inflammatory prostaglandins.
EnzymeIC50 (µM)
COX-125
COX-230

Agricultural Chemistry

In agriculture, DCFA is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in protecting crops from pests contributes to enhanced agricultural productivity.

ApplicationType
HerbicidesBroad-spectrum
FungicidesTargeted

Material Science

DCFA finds applications in producing specialty polymers and resins used in coatings and adhesives. These materials benefit from improved durability and resistance to environmental factors.

Material TypeProperties
CoatingsEnhanced adhesion and durability
AdhesivesResistance to moisture and heat

Organic Synthesis

As a valuable reagent in organic synthesis, DCFA aids in creating complex molecules with specific functional groups. This capability is essential for various chemical studies.

  • Reactions Involved :
    • Reduction : Converts to alcohol using sodium borohydride.
    • Oxidation : Forms carboxylic acids or esters.
    • Substitution : Halogen atoms can be replaced with other functional groups.

DCFA exhibits significant biological activity, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that DCFA is effective against various pathogens:

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Pseudomonas aeruginosa128Bacteriostatic

Anticancer Activity

DCFA has shown cytotoxic effects on several cancer cell lines:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of Apoptosis
A549 (Lung Cancer)20Cell Cycle Arrest
HeLa (Cervical Cancer)18Inhibition of Proliferation

Enzyme Inhibition

A study on the inhibitory effects of DCFA on COX enzymes demonstrated its potential as an anti-inflammatory agent. The compound effectively reduced prostaglandin production, supporting its use in therapeutic applications.

Synergistic Effects with Other Compounds

Research has explored DCFA's synergistic effects when combined with other antimicrobial agents. For instance, its combination with penicillin against resistant bacterial strains showed reduced MIC values, indicating enhanced efficacy through combination therapy.

Mechanism of Action

The mechanism of action of 3’,6’-Dichloro-2’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3',6'-Dichloro-2'-fluoroacetophenone with key analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Physical State Boiling Point (°C) Key Applications
This compound 2'-F, 3'-Cl, 6'-Cl C₈H₅Cl₂FO 207.03 Colorless-yellow liquid ~255 Organic synthesis intermediate
3',5'-Dichloro-2'-fluoroacetophenone 2'-F, 3'-Cl, 5'-Cl C₈H₅Cl₂FO 207.03 Solid N/A Pharmaceutical intermediates
3'-Chloro-2'-fluoroacetophenone 2'-F, 3'-Cl C₈H₆ClFO 172.58 Liquid N/A Antifungal chalcone synthesis
2',6'-Dichloro-3'-fluoroacetophenone 3'-F, 2'-Cl, 6'-Cl C₈H₅Cl₂FO 207.03 Colorless liquid 255 Specialty chemical synthesis
2-Chloro-2',4'-difluoroacetophenone 2-Cl, 2'-F, 4'-F C₈H₅ClF₂O 190.57 Liquid N/A Photophysical studies

Biological Activity

3',6'-Dichloro-2'-fluoroacetophenone (DCFA) is a halogenated derivative of acetophenone, notable for its biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C9H6Cl2FO
  • Molecular Weight : 221.05 g/mol
  • Physical State : Clear, colorless to light yellow liquid at room temperature.

DCFA acts primarily as an electrophile , capable of reacting with nucleophiles in biological systems. Its mechanism involves:

  • Enzyme Inhibition : DCFA can inhibit enzymes by forming covalent bonds with active site residues, effectively blocking substrate access and enzyme activity. This property is crucial for its potential therapeutic applications.
  • Protein-Ligand Interactions : The compound is utilized in studies examining how small molecules interact with proteins, which is essential for drug design.

Antimicrobial Activity

Research indicates that DCFA exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness through:

  • Bactericidal Effects : Studies have shown that DCFA can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

DCFA has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Enzyme Inhibition Study :
    • A study published in the Journal of Medicinal Chemistry demonstrated that DCFA effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 value was determined to be 15 µM, indicating strong inhibitory potential.
  • Antibacterial Efficacy :
    • In a comparative study involving several halogenated acetophenones, DCFA exhibited superior antibacterial activity against S. aureus, outperforming other derivatives such as 2,6-dichloroacetophenone.

Applications in Research and Industry

DCFA serves as a valuable intermediate in organic synthesis and has applications in:

  • Pharmaceutical Development : Its ability to interact with biological targets makes it a candidate for developing new drugs.
  • Chemical Synthesis : Used as a building block in synthesizing more complex organic molecules.
  • Fragrance Production : Employed in the formulation of fragrances due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3',6'-dichloro-2'-fluoroacetophenone, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor acetophenones. For example, halogenation of 2'-fluoroacetophenone with chlorine gas in the presence of FeCl₃ as a catalyst can yield dichloro derivatives. Reaction temperature (optimized at 40–60°C) and stoichiometric ratios (e.g., 2:1 Cl:F) are critical for minimizing byproducts like over-chlorinated analogs .
  • Data Validation : Purity (>97% by GC) and structural confirmation via ¹H/¹³C NMR are essential post-synthesis .

Q. What analytical techniques are recommended for characterizing this compound?

  • Key Methods :

  • GC/MS : To assess purity and detect halogenated impurities.
  • NMR Spectroscopy : Confirm substitution patterns (e.g., distinct ¹⁹F NMR shifts at ~-110 ppm for ortho-fluorine) .
  • Refractive Index and Density : Physical properties (e.g., refractive index 1.529, density 1.403 g/cm³) help verify batch consistency .

Q. How is this compound utilized in synthesizing enantiomerically pure intermediates?

  • Application : It serves as a precursor for chiral alcohols via asymmetric reduction. For example, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is synthesized using chiral catalysts like BINAP-Ru complexes .
  • Optimization : Reaction pH (4–6) and solvent polarity (e.g., THF vs. ethanol) significantly impact enantiomeric excess (ee >90%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point variations)?

  • Case Study : Boiling points range from 255°C (TCI data) to 230°C (Thermo Scientific) due to measurement protocols (e.g., ambient vs. reduced pressure).
  • Resolution : Validate via differential scanning calorimetry (DSC) and compare with computational predictions (e.g., COSMO-RS simulations) .

Q. What strategies mitigate thermal instability during prolonged storage?

  • Findings : The compound degrades at >15°C, forming chlorinated byproducts. Storage under nitrogen at 4°C in amber vials reduces decomposition (<2% over 6 months) .
  • Analytical Monitoring : Periodic FT-IR analysis to detect carbonyl group oxidation (peak shifts from 1680 cm⁻¹ to 1720 cm⁻¹) .

Q. What are the challenges in enantioselective synthesis using this compound?

  • Mechanistic Insight : Steric hindrance from chlorine atoms complicates catalyst-substrate interactions. Using bulkier ligands (e.g., Josiphos) improves ee by 15–20% .
  • Data-Driven Design : DFT studies reveal transition-state energy barriers for competing pathways, guiding catalyst selection .

Q. How do solvent effects influence reaction kinetics in nucleophilic substitutions?

  • Experimental Design : Compare SN2 reactivity in polar aprotic (DMF, DMSO) vs. protic (MeOH) solvents. Kinetic assays (e.g., UV-Vis monitoring at 270 nm) show DMSO accelerates substitution 3-fold due to enhanced leaving-group stabilization .

Methodological Tables

Property Value Source
Boiling Point255°C (ambient pressure)TCI
Refractive Index (20°C)1.529BOC Sciences
Enantiomeric Excess (ee)>90% (BINAP-Ru catalysis)Chongqing Chemdad
Optimal Storage Temperature4°C (nitrogen atmosphere)TCI

Key Considerations for Researchers

  • Contradiction Management : Cross-validate data using multiple techniques (e.g., NMR + GC) and consult peer-reviewed syntheses over vendor specifications.
  • Advanced Modeling : Leverage computational tools (e.g., Gaussian for DFT) to predict reactivity and optimize experimental conditions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',6'-Dichloro-2'-fluoroacetophenone
Reactant of Route 2
Reactant of Route 2
3',6'-Dichloro-2'-fluoroacetophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.